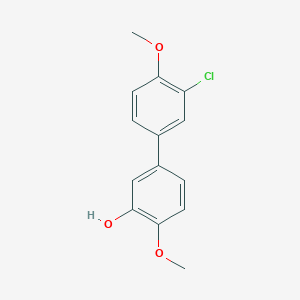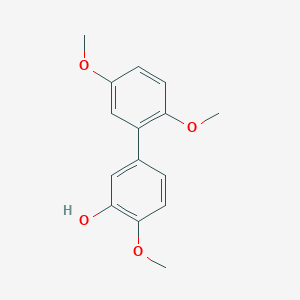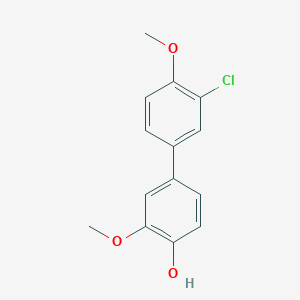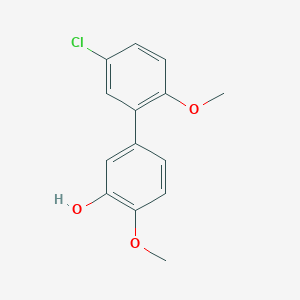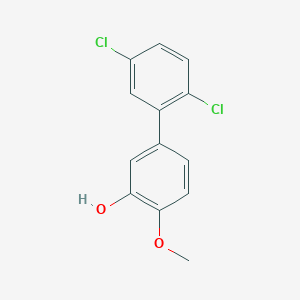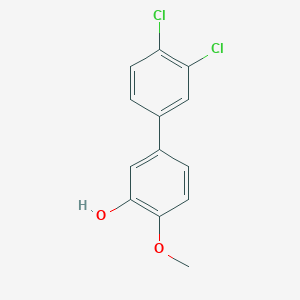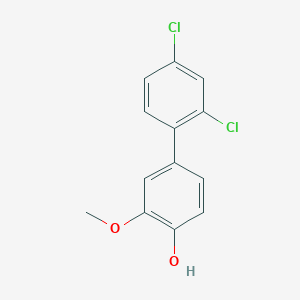
4-(2,4-Dichlorophenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% (4-DPMP 95%) is an organic compound with a wide range of applications in scientific research. It is a phenolic compound that can be used as a reagent, an inhibitor, an antioxidant, and a drug. It has been used in various fields of research including biochemistry, pharmacology, and toxicology.
Wissenschaftliche Forschungsanwendungen
4-DPMP 95% has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, protein binding, and cell signaling. It has also been used in the analysis of DNA and RNA, as well as in the study of drug metabolism and drug-drug interactions. Additionally, 4-DPMP 95% has been used in the study of oxidative stress, inflammation, and cancer.
Wirkmechanismus
4-DPMP 95% acts as an inhibitor of several enzymes involved in the metabolism of drugs and other compounds. It has been shown to inhibit cytochrome P450 enzymes, which are responsible for the metabolism of drugs. Additionally, 4-DPMP 95% has been shown to bind to proteins and inhibit their activity. This can lead to changes in cell signaling, which can affect the function of cells.
Biochemical and Physiological Effects
4-DPMP 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as to inhibit the growth of cancer cells. Additionally, 4-DPMP 95% has been shown to inhibit the activity of certain enzymes involved in drug metabolism, which can lead to changes in the pharmacokinetics of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
4-DPMP 95% is an effective reagent for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, it is important to note that 4-DPMP 95% is not suitable for use in humans due to its potential toxicity. Additionally, it has a relatively short shelf-life, which can limit its use in long-term experiments.
Zukünftige Richtungen
The potential applications of 4-DPMP 95% are vast, and there is still much to be explored. Potential future directions for research include further investigation of its effects on drug metabolism, its potential as an anti-cancer agent, and its ability to modulate cell signaling. Additionally, further research into the synthesis of 4-DPMP 95% and its potential toxicity is needed. Finally, further investigation into the potential applications of 4-DPMP 95% in the treatment of diseases such as Parkinson’s, Alzheimer’s, and other neurological disorders is warranted.
Synthesemethoden
4-DPMP 95% is synthesized by a reaction between 2,4-dichlorophenol and p-methoxyphenol in an aqueous solution. The reaction is catalyzed by sodium hydroxide and takes place at a temperature of 80-90°C. The reaction is complete within two hours and yields 4-DPMP 95% as the final product. The reaction mixture is then cooled and filtered to remove impurities.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-6-8(2-5-12(13)16)10-4-3-9(14)7-11(10)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEPTCIGWOVQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685694 |
Source


|
| Record name | 2',4'-Dichloro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)-2-methoxyphenol | |
CAS RN |
899827-15-7 |
Source


|
| Record name | 2',4'-Dichloro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380113.png)

